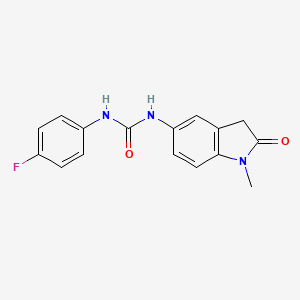
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea, also known as FIIN-1, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. It has shown great potential as a therapeutic agent for the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma.
Mécanisme D'action
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea binds to the ATP-binding pocket of RTKs, preventing their activation and downstream signaling. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been shown to be highly selective for RTKs, and does not affect other kinases or non-cancerous cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been found to inhibit the growth and survival of various cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to reduce tumor size and metastasis in mouse models of breast cancer and lung cancer. Additionally, 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been found to sensitize cancer cells to radiation therapy, increasing its effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea in lab experiments is its high specificity for RTKs, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has a relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for research on 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea. One area of focus is the development of more potent and selective analogs of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea, which may have improved efficacy and safety profiles. Additionally, the combination of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea with other targeted therapies or immunotherapies may enhance its anti-tumor effects. Finally, the use of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea in patient-derived xenograft models may provide valuable insights into its clinical potential for cancer treatment.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea involves the reaction of 4-fluoroaniline with 2-oxoindoline-1-acetic acid to form an intermediate product, which is then treated with phosgene and methylamine to yield the final product. This synthesis method has been optimized and improved over the years, resulting in a high yield and purity of 1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea has been extensively studied in various preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. It has been found to selectively target RTKs, which are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation and survival.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-20-14-7-6-13(8-10(14)9-15(20)21)19-16(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLBTYMTLXFEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-methyl-2-oxo-5-indolinyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

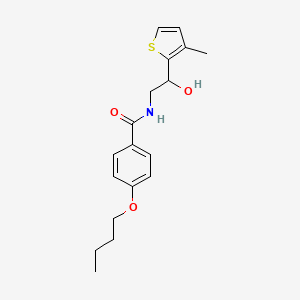
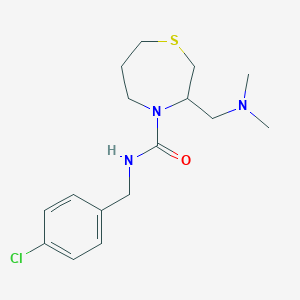
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)
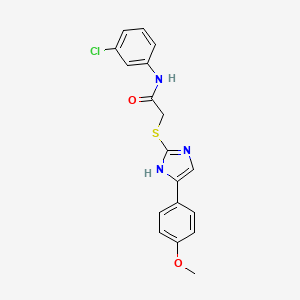

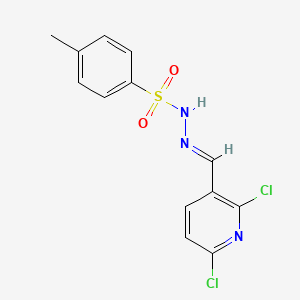


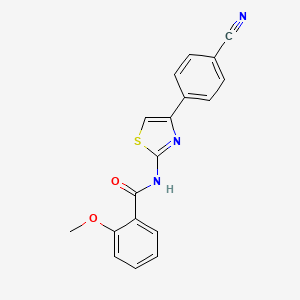
![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)
![3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2784788.png)

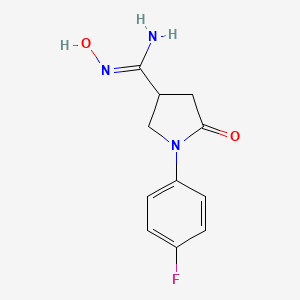
![(1R,5S)-N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2784793.png)